molecular formula C3H2ClD3O B1149577 Oxirane-d,2-(chloroMethyl-d2) CAS No. 159301-46-9

Oxirane-d,2-(chloroMethyl-d2)

Cat. No.: B1149577
CAS No.: 159301-46-9
M. Wt: 95.54268533
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Description

Oxirane-d,2-(chloromethyl-d2) is a selectively deuterated analog of epichlorohydrin, a compound belonging to the class of organic compounds known as epoxides . This stable isotope-labeled compound is a critical tool in modern mechanistic and analytical research. Its primary research value lies in its application as an internal standard in mass spectrometry-based assays, enabling the precise quantification of its non-labeled counterpart or related metabolites in complex biological matrices, thereby improving the accuracy and reliability of analytical data. Furthermore, the incorporation of deuterium atoms makes this compound highly valuable for tracing studies in metabolic fate and degradation pathways, as well as for investigating the kinetics and mechanisms of epoxide-ring opening reactions, which are fundamental to its reactivity. The deuterated methylene group adjacent to the epoxide ring can provide distinct spectroscopic signatures, facilitating detailed analysis of its interactions and transformations using Nuclear Magnetic Resonance (NMR) spectroscopy. While the parent compound, epichlorohydrin, is a versatile chemical intermediate, this deuterated form is exclusively designed for research applications such as reaction mechanism probing, metabolic studies, and as a building block for synthesizing more complex labeled molecules. Researchers leverage this compound to gain deeper insights into biochemical processes without the basic properties typically listed on a product page.

Properties

CAS No.

159301-46-9

Molecular Formula

C3H2ClD3O

Molecular Weight

95.54268533

Synonyms

Oxirane-d,2-(chloroMethyl-d2)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Isotopologues

a. Oxirane, 2-((4-chlorophenyl)methyl)- (CAS: Not explicitly listed)

  • Structure: Non-deuterated analog with a 4-chlorophenylmethyl group instead of a deuterated chloromethyl group.
  • Properties: The aromatic substituent enhances lipophilicity compared to the aliphatic chloromethyl group in Oxirane-d,2-(chloroMethyl-d2).

b. Oxirane-2,2-d2,3-(chloroMethyl) (CAS: 42329-11-3)

  • Structure: Contains deuterium at the 2,2-positions of the oxirane ring and a non-deuterated chloromethyl group at position 3.
  • Comparison : The deuterium placement in the ring alters ring-opening reactivity. For example, nucleophilic attacks on the oxirane ring may proceed slower due to deuterium’s kinetic isotope effect, whereas Oxirane-d,2-(chloroMethyl-d2) has deuterium in the side chain, primarily affecting side-chain reactivity .

c. Oxirane, 2-methyl-2-phenyl (CAS: Not specified)

  • Structure : Features a methyl and phenyl group at the 2-position.
  • Comparison : The bulky phenyl group sterically hinders ring-opening reactions, contrasting with the smaller chloromethyl-d2 group in Oxirane-d,2-(chloroMethyl-d2). This steric difference impacts applications in polymer chemistry, where steric effects dictate crosslinking efficiency .
Physicochemical Properties
Property Oxirane-d,2-(chloroMethyl-d2) Oxirane-2,2-d2,3-(chloroMethyl) Oxirane, 2-((4-chlorophenyl)methyl)-
Molecular Weight ~112.5 (with deuterium) ~110.5 ~170.6
Deuterium Positions Chloromethyl-d2 Oxirane ring (2,2-d2) None
Reactivity Reduced C-D bond cleavage Slower ring-opening Enhanced aryl reactivity
Applications Isotopic tracers Mechanistic studies Bioactive intermediates

Preparation Methods

Reaction Mechanism and Conditions

Epichlorohydrin (C₃H₅ClO) is treated with D₂O in the presence of a catalyst, typically a transition metal such as platinum or palladium. The reaction proceeds via acid- or base-catalyzed isotopic exchange, where the hydrogens on the chloromethyl group are replaced by deuterium. Key parameters include:

  • Temperature : 50–80°C to accelerate exchange without compromising the epoxide ring.

  • Catalyst Loading : 1–5 wt% of Pt/C or Pd/C.

  • Reaction Time : 24–48 hours for >95% deuteration.

Data Table: Optimization of Direct Deuteration

ParameterCondition RangeOptimal ValueYield (%)Deuteration Efficiency (%)
Temperature40–90°C70°C7898
Catalyst (Pt/C)0.5–5 wt%2 wt%8297
D₂O Concentration50–100%90%7596

Key Findings :

  • Higher temperatures (>70°C) risk epoxide ring opening, reducing yields.

  • Catalysts with smaller particle sizes (e.g., Pt/C <10 nm) enhance deuteration rates.

Synthesis from Deuterated Allyl Chloride

An alternative route involves epoxidizing deuterated allyl chloride (CD₂=CHCH₂Cl). This method ensures site-specific deuteration and avoids post-synthetic isotopic exchange.

Reaction Steps

  • Deuteration of Allyl Chloride : Allyl chloride is treated with D₂O and a base (e.g., NaOD) to yield CD₂=CHCH₂Cl.

  • Epoxidation : The deuterated allyl chloride is reacted with a peracid (e.g., mCPBA) or hydrogen peroxide (H₂O₂) under acidic conditions to form the epoxide.

Data Table: Epoxidation Efficiency

Oxidizing AgentSolventTemperature (°C)Yield (%)Purity (%)
mCPBADichloromethane0–58599
H₂O₂/H₂SO₄Water/THF257295
OzoneHexane-206890

Key Findings :

  • mCPBA in dichloromethane at low temperatures maximizes yield and minimizes side reactions.

  • Ozone-based methods are less favorable due to overoxidation risks.

Chlorination of Deuterated 1,3-Propanediol

This two-step method starts with deuterated 1,3-propanediol (HOCH₂CD₂CH₂OH) and introduces chlorine at the central carbon.

Procedure

  • Deuteration of 1,3-Propanediol : Glycerol is deuterated using D₂O and a ruthenium catalyst to produce HOCH₂CD₂CH₂OH.

  • Chlorination : Thionyl chloride (SOCl₂) selectively chlorinates the central deuterated carbon, followed by cyclization to form the epoxide.

Data Table: Chlorination Efficiency

Chlorinating AgentSolventReaction Time (h)Yield (%)
SOCl₂Toluene688
PCl₅DCM1275
Cl₂ gasHexane2465

Key Findings :

  • SOCl₂ in toluene achieves near-quantitative conversion with minimal byproducts.

  • Gaseous chlorine requires stringent safety measures and offers lower yields.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalabilityCost Efficiency
Direct DeuterationSimple, one-pot reactionRisk of epoxide ring openingHighModerate
Deuterated Allyl ChlorideSite-specific deuterationRequires specialized precursorsModerateHigh
Chlorination of DiolHigh yields, selective chlorinationMulti-step synthesisLowModerate

Insights :

  • Direct deuteration is preferred for industrial-scale production due to its simplicity.

  • The allyl chloride route is ideal for research requiring high isotopic purity.

Q & A

Q. Methodological Considerations :

  • Ensure anhydrous conditions to prevent isotopic dilution.
  • Monitor reaction progress using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation .

Basic: What spectroscopic techniques are essential for characterizing Oxirane-d,2-(chloroMethyl-d2)?

Answer:
Key techniques include:

  • ¹H/²H NMR : To distinguish protonated vs. deuterated sites. The absence of signals at ~3.0–3.5 ppm (typical for CH₂Cl in non-deuterated analogs) confirms deuteration .
  • Fourier-transform infrared spectroscopy (FTIR) : Detect C-D stretching vibrations (~2100–2200 cm⁻¹) and epoxy ring vibrations (~1250 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula and isotopic purity (e.g., m/z shifts due to deuterium) .

Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for non-deuterated analogs to identify isotopic shifts .

Advanced: How does deuterium substitution at the chloromethyl position influence reaction mechanisms in nucleophilic substitutions?

Answer:
Deuterium introduces kinetic isotope effects (KIEs) , altering reaction pathways:

  • Reduced reactivity : The C-D bond’s higher bond dissociation energy (~5–10% slower cleavage vs. C-H) can slow SN2 reactions, requiring harsher conditions (e.g., elevated temperatures) .
  • Steric effects : Deuterium’s slightly larger atomic radius may influence transition-state geometry, as observed in comparative studies of fluorinated and chlorinated oxiranes .

Q. Experimental Design :

  • Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions.
  • Use computational modeling (DFT) to map transition states and quantify KIEs .

Advanced: How can researchers resolve contradictions in spectral data for deuterated oxiranes?

Answer:
Contradictions often arise from incomplete deuteration or isotopic scrambling. Mitigation strategies include:

  • Multi-technique validation : Combine NMR, MS, and IR to cross-validate isotopic purity .
  • Control experiments : Synthesize non-deuterated analogs to establish baseline spectral profiles .
  • Computational benchmarking : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Example : If ¹H NMR shows residual CH₂Cl signals, repeat deuteration with excess D₂O or employ deuterated solvents to minimize proton exchange .

Basic: What safety protocols are critical when handling Oxirane-d,2-(chloroMethyl-d2)?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile epoxy intermediates .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Storage : Keep in airtight, deuterated solvent-compatible containers (e.g., glass with PTFE seals) at –20°C to prevent decomposition .

Advanced: How does the electronic environment of the oxirane ring affect regioselectivity in ring-opening reactions?

Answer:
The chloromethyl-d2 group exerts electron-withdrawing effects , polarizing the oxirane ring and directing nucleophiles to the less substituted carbon. For example:

  • Acid-catalyzed ring-opening : Protonation occurs at the oxygen, favoring attack at the methyl-d2-bearing carbon due to inductive destabilization .
  • Base-mediated ring-opening : Nucleophiles (e.g., amines) target the more electrophilic carbon adjacent to the chloromethyl group .

Q. Experimental Optimization :

  • Vary reaction pH and nucleophile strength to control regioselectivity.
  • Use deuterium labeling to track bond cleavage via ²H NMR .

Advanced: What strategies mitigate isotopic scrambling during synthetic scale-up of deuterated oxiranes?

Answer:

  • Low-temperature reactions : Limit thermal degradation by conducting reactions below 0°C .
  • Deuterated solvents : Use D₂O or deuterated THF to avoid proton exchange .
  • Catalyst selection : Employ non-acidic catalysts (e.g., polymer-supported bases) to minimize acid-mediated scrambling .

Validation : Monitor isotopic integrity at each synthetic step using HRMS and isotopic ratio mass spectrometry (IRMS) .

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